BenchChemオンラインストアへようこそ!

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline

Pharmaceutical impurity profiling Reference standard Pibrentasvir

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (C₁₇H₁₇F₃N₂, MW 306.32 g/mol) is a fluorinated aromatic aniline bearing a 4-(4-fluorophenyl)piperidine substituent. This compound serves as a key pharmaceutical intermediate in the synthesis of the hepatitis C virus NS5A inhibitor Pibrentasvir (ABT-530) and is also formally designated as Pibrentasvir Impurity 3, supplied as a fully characterized reference standard for analytical method development and regulatory filing.

Molecular Formula C17H17F3N2
Molecular Weight 306.32 g/mol
CAS No. 1332356-31-6
Cat. No. B1530432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline
CAS1332356-31-6
Molecular FormulaC17H17F3N2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=C(C=C2)F)C3=C(C=C(C=C3F)N)F
InChIInChI=1S/C17H17F3N2/c18-13-3-1-11(2-4-13)12-5-7-22(8-6-12)17-15(19)9-14(21)10-16(17)20/h1-4,9-10,12H,5-8,21H2
InChIKeyIQFWNVBJEZXPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (CAS 1332356-31-6) – A Strategic Intermediate and Reference Standard for Pibrentasvir


3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (C₁₇H₁₇F₃N₂, MW 306.32 g/mol) is a fluorinated aromatic aniline bearing a 4-(4-fluorophenyl)piperidine substituent . This compound serves as a key pharmaceutical intermediate in the synthesis of the hepatitis C virus NS5A inhibitor Pibrentasvir (ABT-530) and is also formally designated as Pibrentasvir Impurity 3, supplied as a fully characterized reference standard for analytical method development and regulatory filing [1][2].

Why 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline Cannot Be Replaced by a Generic Analog


The exact 3,5-difluoro substitution on the aniline ring together with the 4-(4-fluorophenyl)piperidine fragment is embedded in the core structure of Pibrentasvir [1]. Any modification to this substitution pattern – such as removing the fluorine atoms on the aniline ring, replacing the 4-fluorophenyl group with another aryl moiety, or altering the piperidine linkage – would generate a different impurity or intermediate, leading to a chemically distinct final product that may not meet pharmacopoeial identity or purity specifications. For analytical method validation and Abbreviated New Drug Application (ANDA) filing, regulatory agencies require impurity reference standards that match the exact structure found in the drug substance; generic analogs cannot satisfy this requirement [2].

Quantitative Differentiation Evidence for 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline


Certified Pibrentasvir Impurity 3 Reference Standard vs. Non-Specified Analogs

This compound is officially designated as Pibrentasvir Impurity 3 and is supplied with a minimum HPLC purity of 98.0% together with full characterization data (NMR, MS, HPLC) compliant with ICH Q3A/Q3B guidelines [1]. In contrast, closely related analogs such as 3,5-difluoro-4-(4-phenylpiperidin-1-yl)aniline or 3,5-difluoro-4-(4-(4-chlorophenyl)piperidin-1-yl)aniline are not listed as pharmacopoeial impurities of Pibrentasvir and lack equivalent regulatory-grade certification documentation [2]. The quantitative difference in regulatory recognition (specified impurity with certified purity ≥98% vs. non-specified structural analog) directly impacts the fitness-for-purpose in ANDA submission and method validation workflows.

Pharmaceutical impurity profiling Reference standard Pibrentasvir ANDA filing

Essential Building Block for Pibrentasvir API Synthesis vs. Inactive Analogs

Patent US20210171506A1 explicitly employs 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline as a key intermediate in the convergent synthesis of Pibrentasvir [1]. The 3,5-difluoro pattern on the phenyl ring and the 4-fluorophenylpiperidine moiety are both required for the final API structure; replacement with 3,5-difluoro-4-(piperidin-1-yl)aniline (lacking the 4-fluorophenyl group) or 4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (lacking the two fluorine atoms on the aniline ring) would produce a different phenyl core that is incompatible with the established coupling chemistry and would not yield the approved drug substance .

Hepatitis C NS5A inhibitor Pibrentasvir Process chemistry

Purity Level Differentiation: Target Compound vs. Minimum Purity of Generic Analogs

Commercial suppliers list 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline at purities ranging from 98% (HPLC) up to 99% (Shandong Mopei Biotech) . By comparison, the simpler analog 3,5-difluoro-4-(piperidin-1-yl)aniline (CAS 1178372-90-1) is routinely offered only at 95% purity . The higher purity specification of the target compound reduces the burden of additional purification steps and minimizes the risk of unidentified side products in subsequent synthetic transformations, which is critical for pharmaceutical manufacturing where intermediate purity directly influences API quality.

Chemical purity HPLC Pharmaceutical intermediate Quality specification

Validated Application Scenarios for 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (CAS 1332356-31-6)


Analytical Reference Standard for Pibrentasvir Impurity Profiling in ANDA Filing

This compound is supplied as a fully characterized Pibrentasvir Impurity 3 reference standard (HPLC purity ≥98%, with NMR and MS confirmation) suitable for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA filing or commercial production of Pibrentasvir [1]. Its certified identity and purity allow direct traceability against USP or EP pharmacopoeial standards.

Registered Starting Material for Pibrentasvir API Manufacturing

As described in patent US20210171506A1, this compound is a key intermediate in the convergent synthesis of the HCV NS5A inhibitor Pibrentasvir, undergoing coupling with an activated ester under defined conditions (acetonitrile, DIEA, 75°C, 36 h) [2]. It is suitable for kilogram-scale procurement by CDMOs and generic pharmaceutical manufacturers developing Pibrentasvir drug substance.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on NS5A Inhibitors

The 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl fragment is a critical pharmacophoric element of Pibrentasvir. Procurement of this intermediate enables medicinal chemistry groups to explore SAR around the NS5A binding pocket by derivatizing the aniline nitrogen or modifying the piperidine substituent while retaining the validated core scaffold .

Forced Degradation Study Standard for Pibrentasvir Drug Product Stability Testing

As a known process-related impurity, this compound is employed as a reference marker in forced degradation studies and stability-indicating method validation for Pibrentasvir drug product, enabling identification and quantification of Impurity 3 under ICH stress conditions (acid, base, oxidative, thermal, photolytic) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.